molecular formula C16H24N4O4 B2972144 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1171774-42-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2972144
CAS No.: 1171774-42-7
M. Wt: 336.392
InChI Key: YHYXBFMHVPEREB-UHFFFAOYSA-N
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Description

“2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholine-4-carbonyl group and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions may occur at various positions on the pyrazole ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholine and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
  • N-((tetrahydrofuran-2-yl)methyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide

Uniqueness

The unique combination of the pyrazole ring, morpholine-4-carbonyl group, and tetrahydrofuran-2-ylmethyl group distinguishes this compound from other pyrazole derivatives. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-12-9-14(16(22)19-4-7-23-8-5-19)18-20(12)11-15(21)17-10-13-3-2-6-24-13/h9,13H,2-8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYXBFMHVPEREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2CCCO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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